
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene is an organic compound that features a naphthalene core substituted with a fluorophenylsulfonyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-((4-Fluorophenyl)sulfonyl)morpholine: This compound shares the fluorophenylsulfonyl group but has a different core structure.
4-((4-Fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl: Another compound with a similar sulfonyl group but different ring systems.
Uniqueness
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene is unique due to its combination of a naphthalene core with both a fluorophenylsulfonyl group and an iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H12FIO2S |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-7-iodo-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H12FIO2S/c17-12-4-7-14(8-5-12)21(19,20)16-3-1-2-11-10-13(18)6-9-15(11)16/h3-10H,1-2H2 |
InChI Key |
WGVISBJKUVPNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)C(=C1)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
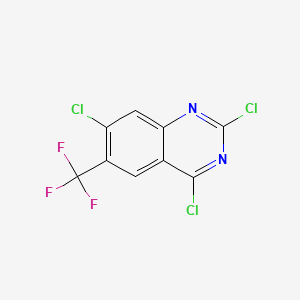
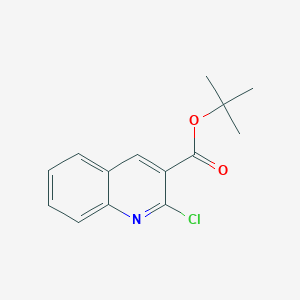
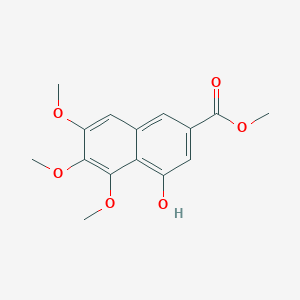
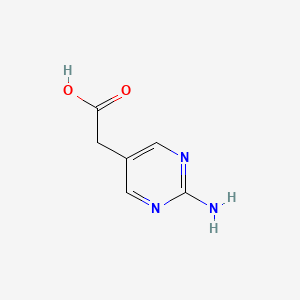


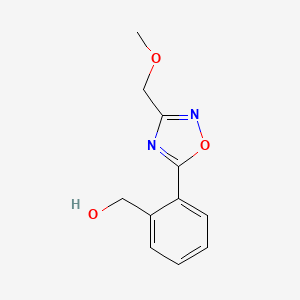
![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
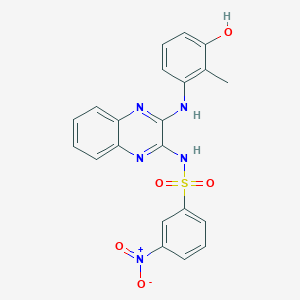
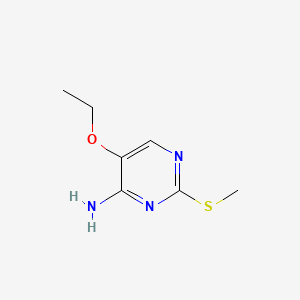
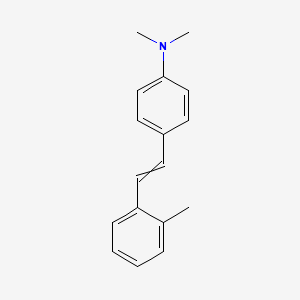
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
